molecular formula C15H21N3O5 B3822857 [4-(Dimethylamino)-2-methoxy-5-nitrophenyl]-(3-hydroxypiperidin-1-yl)methanone

[4-(Dimethylamino)-2-methoxy-5-nitrophenyl]-(3-hydroxypiperidin-1-yl)methanone

Cat. No.: B3822857
M. Wt: 323.34 g/mol
InChI Key: AXOFBEPBTPWBAJ-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)-2-methoxy-5-nitrophenyl]-(3-hydroxypiperidin-1-yl)methanone is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a methoxy group, a nitrophenyl group, and a hydroxypiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethylamino)-2-methoxy-5-nitrophenyl]-(3-hydroxypiperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a dimethylaniline derivative, followed by methoxylation and subsequent coupling with a hydroxypiperidinyl derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated processes can further enhance the scalability and cost-effectiveness of the production.

Chemical Reactions Analysis

Types of Reactions

[4-(Dimethylamino)-2-methoxy-5-nitrophenyl]-(3-hydroxypiperidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, [4-(Dimethylamino)-2-methoxy-5-nitrophenyl]-(3-hydroxypiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate or a pharmacophore. Its structure allows for modifications that can enhance its therapeutic properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [4-(Dimethylamino)-2-methoxy-5-nitrophenyl]-(3-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Dimethylamino)-2-methoxy-5-nitrophenyl]-(3-hydroxypiperidin-1-yl)methanone
  • Dichloroaniline : An aniline derivative with two chlorine atoms.
  • Steviol glycoside : A compound responsible for the sweet taste of Stevia leaves.
  • N-(2,4-Dimethylphenyl)formamide : A related compound with a formamide group.

Uniqueness

This compound is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Unlike simpler compounds like dichloroaniline or steviol glycoside, this compound offers more versatility in chemical synthesis and biological research.

Properties

IUPAC Name

[4-(dimethylamino)-2-methoxy-5-nitrophenyl]-(3-hydroxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-16(2)12-8-14(23-3)11(7-13(12)18(21)22)15(20)17-6-4-5-10(19)9-17/h7-8,10,19H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOFBEPBTPWBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C(=C1)OC)C(=O)N2CCCC(C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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